

Application Notes and Protocols: Lewis Acid Catalysis Using Antimony Oxide Hydroxide

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Compound of Interest						
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These application notes provide a comprehensive overview of the use of cationic layered antimony oxide hydroxide materials as heterogeneous Lewis acid catalysts in organic synthesis. The protocols detailed below are based on established literature and offer a starting point for the application of these versatile and recyclable catalysts in various synthetic transformations, including ketalization and cyanosilylation reactions.

Introduction

Cationic layered antimony oxide hydroxide materials, such as antimony oxide hydroxide ethanedisulfonate, have emerged as robust and efficient heterogeneous Lewis acid catalysts. [1] These materials feature positively charged inorganic layers of $[Sb_2O_2(OH)]^+$, with charge-balancing anions, like α , ω -alkanedisulfonates, residing in the interlayer space.[1] The Lewis acidity is attributed to the antimony(III) sites on the crystal facets, which can activate carbonyl groups and other functional groups.

A key advantage of these catalysts is their heterogeneity, allowing for easy recovery and reuse without significant loss of activity.[1] Furthermore, they have demonstrated efficacy in both conventional solvents and under solvent-free ("green") conditions, making them an attractive alternative to homogeneous Lewis acids that often require stringent anhydrous conditions and are difficult to separate from the reaction mixture.[1]



Data Presentation

Table 1: Ketalization of Ketones with Ethylene Glycol

using Antimony Oxide Hydroxide Catalyst

Entry	Ketone	Catalyst Loading (mol% based on Sb)	Temperatur e (°C)	Time (h)	Yield (%)
1	2-Butanone	1.25	90	14	>95
2	Cyclohexano ne	1.25	90	14	>95
3	Acetophenon e	1.25	90	24	~70

Data synthesized from information in "Cationic two-dimensional inorganic networks of antimony oxide hydroxide for Lewis acid catalysis."

Table 2: Cyanosilylation of Benzaldehyde Derivatives with Trimethylsilyl Cyanide (TMSCN)



Entry	Benzaldehyde Derivative	Catalyst Loading (mol% based on Sb)	Time (h)	Conversion (%)
1	Benzaldehyde	6	16	>99
2	4- Methylbenzaldeh yde	6	16	>99
3	4- Methoxybenzald ehyde	6	16	>99
4	4- Chlorobenzaldeh yde	6	16	>99
5	4- Nitrobenzaldehy de	6	16	~50

Data synthesized from information in "Cationic two-dimensional inorganic networks of antimony oxide hydroxide for Lewis acid catalysis."

Experimental Protocols

Protocol 1: Synthesis of Cationic Layered Antimony Oxide Hydroxide Catalyst (TJU-2)

This protocol is adapted from the synthesis of TJU-2, a representative cationic layered antimony oxide hydroxide catalyst.

Materials:

- Antimony(III) oxide (Sb₂O₃)
- 1,2-Ethanedisulfonic acid dihydrate



Deionized water

Procedure:

- In a typical synthesis, a mixture of Sb₂O₃ and 1,2-ethanedisulfonic acid dihydrate is prepared
 in deionized water.
- The molar ratio of Sb₂O₃ to the disulfonic acid is crucial and should be carefully controlled.
- The mixture is subjected to hydrothermal treatment in a Teflon-lined stainless steel autoclave.
- The autoclave is heated to a specific temperature (e.g., 180 °C) and maintained for a set period (e.g., 3 days).
- After cooling to room temperature, the resulting crystalline product is collected by filtration, washed thoroughly with deionized water and ethanol, and dried in air.

Protocol 2: Ketalization of 2-Butanone

This protocol describes the protection of a ketone using the antimony oxide hydroxide catalyst.

Materials:

- 2-Butanone
- · Ethylene glycol
- Antimony oxide hydroxide catalyst (e.g., TJU-2)

Procedure:

- To a round-bottom flask, add 2-butanone (40 mmol), ethylene glycol (80 mmol), and the antimony oxide hydroxide catalyst (1.25 mol% based on Sb).
- Heat the resulting mixture at 90 °C for 14 hours with stirring.
- After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.



- The catalyst can be recovered by filtration.
- The filtrate is concentrated, and the product can be purified by distillation or other standard techniques. For analysis, the crude product can be directly analyzed by ¹H NMR.

Protocol 3: Cyanosilylation of Benzaldehyde

This protocol details the addition of a cyano group to an aldehyde.

Materials:

- Benzaldehyde
- Trimethylsilyl cyanide (TMSCN)
- Antimony oxide hydroxide catalyst (e.g., TJU-2)
- Dichloromethane (CH₂Cl₂)

Procedure:

- In a round-bottom flask, dissolve benzaldehyde (1.25 mmol) in dichloromethane (5 mL).
- Add the antimony oxide hydroxide catalyst (6 mol% based on Sb) to the solution.
- To this mixture, add trimethylsilyl cyanide (2.50 mmol) under ambient conditions.
- Stir the resulting mixture at room temperature for up to 16 hours.
- Monitor the reaction progress by TLC or GC.
- Upon completion, the catalyst can be removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product, which can be analyzed by ¹H NMR.

Mandatory Visualizations

Caption: Proposed mechanism for the Lewis acid-catalyzed ketalization of a ketone.







Caption: Experimental workflow for the cyanosilylation of aldehydes.

Caption: Logical relationship for catalyst recovery and reuse.

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References

- 1. pubs.acs.org [pubs.acs.org]
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